molecular formula C20H24O6 B8235378 10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein

Cat. No.: B8235378
M. Wt: 360.4 g/mol
InChI Key: VITOUEAQSWAQLD-UHFFFAOYSA-N
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Description

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including epoxy and hydroxy groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein typically involves multi-step organic synthesis techniques. The process often starts with the preparation of a suitable precursor, followed by a series of chemical reactions to introduce the desired functional groups. Common synthetic routes may include:

    Epoxidation: Introduction of the epoxy group through the reaction of an alkene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation: Addition of hydroxy groups using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Deoxygenation: Removal of oxygen atoms from specific positions using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein can be compared with other similar compounds, such as:

    10,13-Dideoxy-10alpha,21-epoxy-5alpha-hydroxyenmein: Differing in the stereochemistry of the hydroxy group.

    This compound analogs: Compounds with similar structures but different functional groups or substitutions.

Properties

IUPAC Name

3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITOUEAQSWAQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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